6-methoxy-3H-benzooxazole-2-thione

Description

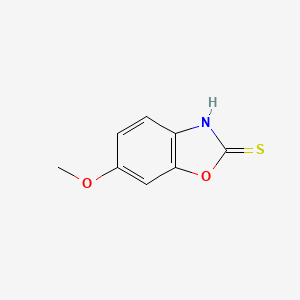

6-Methoxy-3H-benzoxazole-2-thione (CAS: 34801-11-1) is a heterocyclic compound featuring a benzoxazole backbone substituted with a methoxy group at the 6-position and a thione (-C=S) group at the 2-position. Its synthesis typically involves nucleophilic substitution or cyclization reactions using carbon disulfide (CS₂) as a sulfur source .

Properties

IUPAC Name |

6-methoxy-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-5-2-3-6-7(4-5)11-8(12)9-6/h2-4H,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIPATHNNKGIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3H-benzooxazole-2-thione typically involves the condensation of 2-aminophenol with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding benzoxazole derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Benzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-Methoxy-3H-benzooxazole-2-thione serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The thione group allows for the formation of covalent bonds with nucleophiles, while the methoxy group enhances the compound's lipophilicity, facilitating its incorporation into larger structures.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. This makes it a candidate for development in pharmaceutical applications targeting infections caused by bacteria and fungi.

Mechanism of Action

The compound's mechanism involves interaction with various molecular targets, potentially inhibiting or modulating enzyme activity through covalent bonding with nucleophilic sites on proteins. This property is particularly valuable in drug design for treating infectious diseases.

Pharmaceutical Development

Key Intermediate in Drug Synthesis

In medicinal chemistry, this compound is explored as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to undergo structural modifications enhances its biological activity, making it a versatile compound in drug development .

Material Science

Development of Advanced Materials

This compound is also utilized in creating novel materials such as organic semiconductors and fluorescent dyes. Its unique properties contribute to improved performance characteristics in optical and thermal applications compared to traditional materials .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound is employed as a reagent for detecting metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in various industries .

Agricultural Chemistry

Fungicide Development

The antifungal properties of this compound make it suitable for formulating agrochemicals, particularly fungicides. This application aids in crop protection against fungal pathogens, enhancing agricultural productivity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Pharmaceutical Research : A study demonstrated its potential as an inhibitor of amyloid beta peptide interactions implicated in Alzheimer’s disease, showcasing its therapeutic potential .

- Material Science Innovations : Research has indicated that derivatives of this compound can enhance the performance of organic light-emitting diodes (OLEDs), highlighting its role in advanced material applications .

- Agricultural Efficacy : Field trials have shown that formulations containing this compound effectively reduce fungal infections in crops, supporting its application as an agrochemical agent .

Mechanism of Action

The mechanism of action of 6-methoxy-3H-benzooxazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

- Heteroatom Substitution : Replacing oxygen in benzoxazole-2-one with sulfur (thione) increases electron density at the 2-position, enhancing nucleophilicity. For example, the thione group in 6-methoxy-3H-benzoxazole-2-thione exhibits a distinct IR absorption at ~1200 cm⁻¹ (C=S stretch), absent in the oxazolone analog .

- Methoxy vs. Methyl Substituents : The electron-donating methoxy group in 6-methoxy derivatives increases solubility in polar solvents compared to methyl-substituted analogs like 6-methyl-1,3-benzoxazole-2-thione .

Physicochemical Properties

- Melting Points : Benzothiazole-2-thione derivatives exhibit higher melting points (e.g., 187–190°C) compared to benzoxazole-2-thiones (157–159°C), likely due to stronger intermolecular interactions (e.g., S···S contacts) in the crystalline state .

- Hydrogen Bonding : X-ray crystallography of benzo[d]thiazole-2-thione reveals intermolecular hydrogen bonds involving the thione sulfur, which are absent in oxazolone derivatives .

Biological Activity

Overview

6-Methoxy-3H-benzooxazole-2-thione is a heterocyclic compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The unique structural features of this compound, particularly the methoxy and thione groups, contribute to its biological efficacy.

The synthesis of this compound typically involves the condensation of 2-aminophenol with carbon disulfide, followed by methylation. Common solvents used in the reaction include ethanol or methanol, with sodium hydroxide or potassium carbonate as catalysts. The reaction is generally performed at elevated temperatures to ensure complete conversion.

Chemical Structure

- Chemical Formula : C_9H_9NOS

- Molecular Weight : 181.24 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial potential of benzoxazole derivatives, compounds similar to this compound displayed minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains such as Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | ≤ 4 |

| Hydroxy BT hybrids | Enterobacteriaceae | ≤ 4 |

| Benzoxazole derivatives | Escherichia coli | Various |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. Studies have demonstrated that derivatives of benzoxazoles can induce apoptosis in cancer cells such as breast (MCF-7), lung (A549), and prostate (PC3) cancers. The presence of the methoxy group enhances its lipophilicity, facilitating better cellular uptake and efficacy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | 10 |

| A549 | Benzoxazole derivative | 15 |

| PC3 | Benzothiazole derivative | 12 |

The mechanism of action for this compound involves its interaction with various molecular targets within cells. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxy group increases the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Case Studies

- Antibacterial Efficacy : A study conducted on benzoxazole-thiazolidinone hybrids showed that compounds similar to this compound exhibited significant antibacterial activity against multidrug-resistant pathogens, indicating its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound could effectively inhibit the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxy-3H-benzooxazole-2-thione, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is commonly synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl reagents. For example, reacting 2-aminothiophenol with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) under reflux conditions in ethanol yields the thione core. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid may follow to stabilize the thione group . Alternative routes involve thiourea and substituted benzaldehydes under acidic conditions, with strict temperature control (60–80°C) to avoid side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Perform reactions in a fume hood or glovebox to mitigate inhalation risks.

- Waste Management : Segregate toxic waste (e.g., reaction byproducts) and dispose via certified hazardous waste contractors .

Q. How is this compound characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, providing bond lengths/angles and confirming the thione tautomer .

- Spectroscopy : NMR (¹H/¹³C) identifies methoxy and thione groups, while FT-IR confirms C=S stretches (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do halogen substitutions at the 6-position influence the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electronic Effects : Iodo-substituted analogs exhibit enhanced polarizability and steric bulk compared to bromo/chloro derivatives, altering binding affinities in biological targets. For example, 6-iodo analogs show higher reactivity in nucleophilic substitutions due to iodine’s leaving-group ability .

- Bioactivity Trends :

| Substituent | Reactivity (Relative) | Notable Bioactivity |

|---|---|---|

| Iodine | High | Enhanced antimicrobial activity |

| Bromine | Moderate | Antifungal properties |

| Methoxy | Low | Anti-inflammatory potential |

- Source : Comparative data from halogenated benzothiazole-thione studies .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) to eliminate confounding effects from impurities.

- Assay Standardization : Replicate bioactivity assays (e.g., MIC for antimicrobial studies) under controlled conditions (pH, temperature) to ensure reproducibility .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents to isolate contributions of the methoxy and thione groups to bioactivity .

Q. How can computational methods aid in predicting the reactivity or pharmacokinetics of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 enzymes, guiding drug design .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, highlighting potential metabolic liabilities .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : At larger scales, exothermic reactions may degrade the thione group. Use jacketed reactors with precise temperature control (-10°C to 25°C) .

- Solvent Optimization : Replace ethanol with acetonitrile for higher solubility and easier purification via column chromatography .

- Catalyst Screening : Test green catalysts (e.g., ZnO nanoparticles) to improve yield and reduce waste .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity for this compound while others show no efficacy?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Test against standardized microbial strains (e.g., ATCC controls) to ensure consistency .

- Concentration Gradients : Use microbroth dilution assays to determine precise MIC values, avoiding subjective endpoint interpretations .

- Synergistic Effects : Evaluate combinatorial effects with adjuvants (e.g., β-lactamase inhibitors) that may enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.